![molecular formula C12H15N3O2 B12315911 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B12315911.png)
1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3,4-diméthoxyphényl)méthyl]-1H-pyrazol-4-amine est un composé organique qui appartient à la classe des pyrazoles. Ce composé est caractérisé par la présence d'un cycle pyrazole substitué par un groupe 3,4-diméthoxyphénylméthyle.
Méthodes De Préparation
La synthèse de 1-[(3,4-diméthoxyphényl)méthyl]-1H-pyrazol-4-amine implique généralement la réaction du chlorure de 3,4-diméthoxybenzyle avec le 4-aminopyrazole en conditions basiques. La réaction est généralement effectuée dans un solvant organique tel que l'éthanol ou le méthanol, avec une base comme le carbonate de potassium ou l'hydroxyde de sodium pour faciliter la réaction de substitution nucléophile. Le produit est ensuite purifié par recristallisation ou chromatographie sur colonne pour obtenir le composé souhaité à haute pureté.
Les méthodes de production industrielle de ce composé peuvent impliquer des voies synthétiques similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la rentabilité. Ces méthodes incluent souvent des réactions à écoulement continu et l'utilisation de systèmes automatisés pour garantir une qualité et une efficacité constantes.
Analyse Des Réactions Chimiques
1-[(3,4-diméthoxyphényl)méthyl]-1H-pyrazol-4-amine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de cétones ou d'acides carboxyliques correspondants.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, conduisant à la formation d'alcools ou d'amines.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où le groupe amino sur le cycle pyrazole peut être remplacé par d'autres groupes fonctionnels à l'aide de réactifs appropriés.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent les solvants organiques, les catalyseurs et les températures contrôlées pour garantir les transformations souhaitées. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques employés.
Applications De Recherche Scientifique
1-[(3,4-diméthoxyphényl)méthyl]-1H-pyrazol-4-amine a un large éventail d'applications en recherche scientifique, notamment :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules plus complexes, en particulier dans le développement de nouveaux produits pharmaceutiques et agrochimiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, anti-inflammatoires et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies, notamment les troubles neurologiques et le cancer.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la production de produits chimiques de spécialité.
Mécanisme d'action
Le mécanisme d'action de 1-[(3,4-diméthoxyphényl)méthyl]-1H-pyrazol-4-amine implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé est connu pour se lier à certaines enzymes et à certains récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber l'activité de kinases spécifiques ou interagir avec les récepteurs des neurotransmetteurs, influençant ainsi les voies de signalisation cellulaire et les processus physiologiques.
Mécanisme D'action
The mechanism of action of 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interact with neurotransmitter receptors, thereby influencing cellular signaling pathways and physiological processes.
Comparaison Avec Des Composés Similaires
1-[(3,4-diméthoxyphényl)méthyl]-1H-pyrazol-4-amine peut être comparé à d'autres composés similaires, tels que :
1-(3,4-diméthoxyphényl)-3-(4-méthoxyphényl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one : Ce composé contient également un groupe 3,4-diméthoxyphényle mais diffère dans sa structure globale et ses groupes fonctionnels.
3,4-diméthoxyphénéthylamine : Ce composé partage la partie 3,4-diméthoxyphényle mais a une structure centrale différente, conduisant à des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C12H15N3O2 |
|---|---|
Poids moléculaire |
233.27 g/mol |
Nom IUPAC |
1-[(3,4-dimethoxyphenyl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C12H15N3O2/c1-16-11-4-3-9(5-12(11)17-2)7-15-8-10(13)6-14-15/h3-6,8H,7,13H2,1-2H3 |
Clé InChI |
VJFLJUUJAKPCMK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CN2C=C(C=N2)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6E,10Z)-10-methyl-4-[(E)-2-methylbut-2-enoyl]oxy-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylic acid](/img/structure/B12315830.png)
![3-{[(6-Chloropyridazin-3-yl)amino]methyl}benzoic acid](/img/structure/B12315834.png)

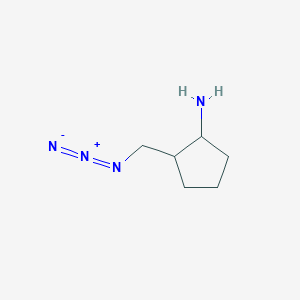
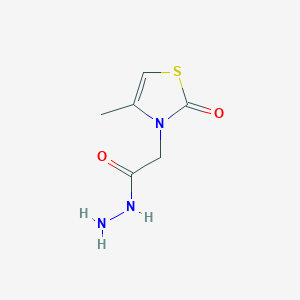
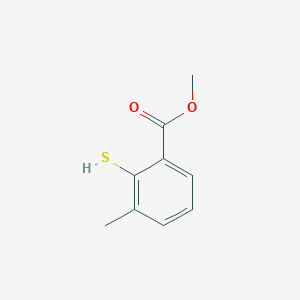
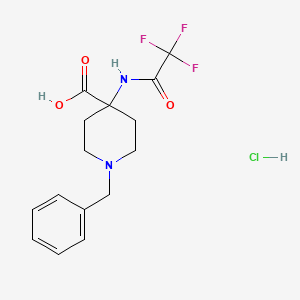

![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one 3,3-dioxide](/img/structure/B12315876.png)

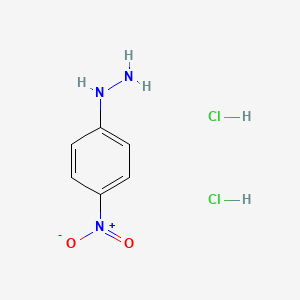
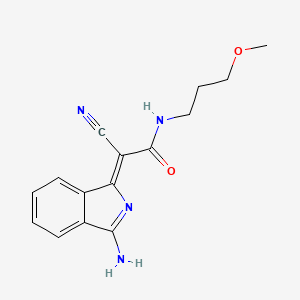
![(NE)-N-[[4-(difluoromethoxy)-2-fluorophenyl]methylidene]hydroxylamine](/img/structure/B12315904.png)
![Lithium(1+) ion 2-(2-{[2-(dimethylamino)ethyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B12315907.png)
